6-MAPB (hydrochloride)
CAS No.:
Cat. No.: VC0211252
Molecular Formula: C12H15NO · HCl
Molecular Weight: 225.7
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO · HCl |
|---|---|
| Molecular Weight | 225.7 |
| Standard InChI | InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-3-4-11-5-6-14-12(11)8-10;/h3-6,8-9,13H,7H2,1-2H3;1H |
| Standard InChI Key | QQBAYGYSFQKWFD-UHFFFAOYSA-N |
| SMILES | CC(NC)CC1=CC(OC=C2)=C2C=C1.Cl |
Introduction
Analytical Characterization
Chromatographic and spectroscopic data from forensic analyses reveal:
Liquid Chromatography (LC) Retention Times
Gas Chromatography-Mass Spectrometry (GC-MS) Profile
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Major fragments: m/z 58 (base peak), 131, 77, 102, 144, 174, 188
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Spectral patterns distinguish 6-MAPB from positional isomers like 2-MAPB and 4-MAPB .
Pharmacological Activity
In vitro transporter assays using rat brain synaptosomes demonstrate 6-MAPB's potent substrate-type releasing activity:
| Transporter | EC₅₀ (nM) | Comparison to MDMA |
|---|---|---|
| DAT | 33 | 3× more potent |
| NET | 28 | 3.75× more potent |
| SERT | 33 | 2.5× more potent |
6-MAPB exhibits non-selective affinity across dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, similar to its parent compound 6-APB but with enhanced potency over MDA and MDMA . In vivo microdialysis studies of 6-APB (0.3–1.0 mg/kg, i.v.) show elevated extracellular dopamine (+180%) and serotonin (+220%) in the nucleus accumbens, suggesting entactogen-like neurochemical effects .
Research and Forensic Applications
6-MAPB hydrochloride is utilized exclusively for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume